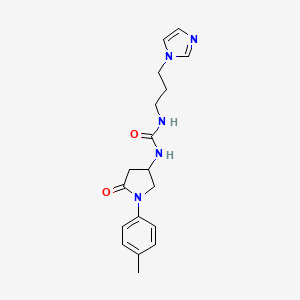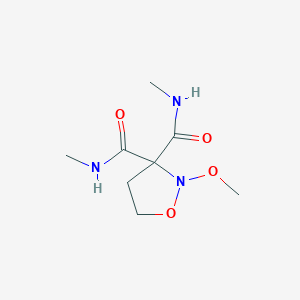
1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. In
Aplicaciones Científicas De Investigación
Molecular Rearrangement and Synthesis
- The compound's structural analogs undergo molecular rearrangement in boiling acetic acid, leading to the formation of indole and imidazolinone derivatives. This showcases its utility in the synthesis of novel organic compounds (Klásek, Lyčka, & Holčapek, 2007).
Biological Activities and Applications
- Derivatives of imidazo[1,2-a]pyridine, similar to the compound , have significant roles in chemistry and are core fragments in various drug molecules. Their biological activity and potential as antimicrobial agents are notable (Chen et al., 2021).
Antimicrobial Evaluations
- Compounds structurally related to 1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have shown antimicrobial activity against various bacteria and fungi (Ladani et al., 2009).
Corrosion Inhibition
- Imidazole-based materials, similar to the compound , have been reported as potential anticorrosive materials for steel in acidic media, highlighting their industrial applications (Abdulazeez et al., 2019).
Anticancer Properties
- Certain imidazole acyl urea derivatives show potential as Raf kinase inhibitors, indicating their relevance in cancer treatment research (Zhu, 2015).
Computational and Theoretical Studies
- Computational studies have been conducted on similar compounds, exploring their molecular structure and properties, which can guide the development of new materials and drugs (Tanak et al., 2010).
Cholinergic Activity
- Some acetylenic imidazoles related to the compound have been evaluated as cholinergic agents, which can have implications in the development of treatments for neurological disorders (Moon et al., 1991).
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-3-5-16(6-4-14)23-12-15(11-17(23)24)21-18(25)20-7-2-9-22-10-8-19-13-22/h3-6,8,10,13,15H,2,7,9,11-12H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRYOIRFLZAUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)
![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859884.png)
![ethyl 2-(2-((4-(3-chlorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2859887.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2859896.png)

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)